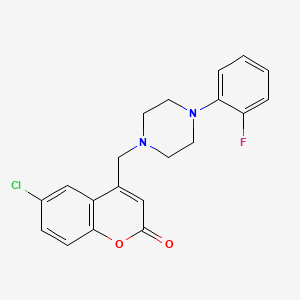

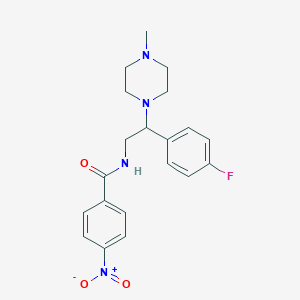

N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives involves the reaction of benzenesulfonyl chloride with amines . A study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis

The molecular structure of benzenesulfonyl derivatives can be analyzed using techniques such as X-ray diffraction . A study synthesized a novel 1-benzhydryl piperazine derivative by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colorless viscous oil . It dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .Scientific Research Applications

Organic Synthesis Applications

- Halogenation Reactions : N-Halosuccinimide, in the presence of acidic catalysts, has been utilized for the halogenation of polyalkylbenzenes, demonstrating the potential for N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide in facilitating selective halogenation reactions (Bovonsombat & Mcnelis, 1993).

- Transfer Hydrogenation : Cp*Ir(pyridinesulfonamide)Cl precatalysts, involving N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, have shown efficiency in the transfer hydrogenation of ketones, hinting at the catalytic potential of related compounds (Ruff et al., 2016).

Medicinal Chemistry and Biological Applications

- Antimicrobial Activity : The synthesis and characterization of N-pyridin-3-yl-benzenesulfonamide revealed significant antimicrobial activity, suggesting a potential role for similar compounds in developing new antimicrobial agents (Ijuomah et al., 2022).

- Discovery and Optimization of Novel Agonists : N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides have been identified as novel GPR119 agonists, showing the utility of such compounds in drug discovery for metabolic disorders (Yu et al., 2014).

Environmental and Chemical Sensing

- Fluorescent Probing : A new design for reaction-based fluorescent probes for discriminating thiophenols over aliphatic thiols demonstrates the potential application of this compound derivatives in chemical sensing and environmental monitoring (Wang et al., 2012).

Material Science

- Synthesis of Aromatic Pyridyl Sulfides and Sulfones : A novel, environmentally friendly methodology for the synthesis of substituted aromatic pyridyl sulfides and sulfones, starting from 2-benzenesulfonylpyridine, highlights the relevance of this compound in the development of new materials and chemical processes (Trankle & Kopach, 2007).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazopyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It is known that the compound is synthesized through a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Pharmacokinetics

The compound is synthesized through a transition metal-free synthesis, which suggests that it may have favorable pharmacokinetic properties .

Action Environment

The compound is synthesized through a transition metal-free synthesis, which suggests that it may be stable under a variety of environmental conditions .

Safety and Hazards

properties

IUPAC Name |

N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-24(23,16-11-5-2-6-12-16)21-18(15-9-3-1-4-10-15)20-17-13-7-8-14-19-17/h1-14H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYUPEQXQIKTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2880344.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2880345.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880346.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide](/img/structure/B2880348.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide](/img/structure/B2880356.png)

![2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2880358.png)

![1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880359.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2880362.png)